Product packaging for 3-Iodo-1-isopropylquinolin-4(1H)-one(Cat. No.:)

3-Iodo-1-isopropylquinolin-4(1H)-one

Cat. No.: B13008358
M. Wt: 313.13 g/mol
InChI Key: BMRFGMPRAFFDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1-isopropylquinolin-4(1H)-one is a synthetic small molecule based on the quinolin-4(1H)-one scaffold, a structure of high significance in medicinal chemistry and drug discovery . Quinolin-4-ones are recognized for their broad spectrum of biological activities, which historically includes potent antibacterial effects and, more recently, promising antiproliferative properties that are of particular interest in anticancer research . The core quinolin-4-one structure is relatively rare in nature but can be found in some plant and microbial alkaloids, such as graveolin and intervenolin, which exhibit documented antimicrobial and selective anticancer activities . The specific substitution pattern on this compound is designed to enhance its research utility. The iodine atom at the 3-position serves as a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . The isopropyl group on the nitrogen atom can influence the compound's pharmacokinetic properties and target binding affinity. This makes the compound a valuable intermediate for synthesizing novel derivatives aimed at investigating biological pathways related to infectious diseases and oncology . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12INO B13008358 3-Iodo-1-isopropylquinolin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12INO

Molecular Weight

313.13 g/mol

IUPAC Name

3-iodo-1-propan-2-ylquinolin-4-one

InChI

InChI=1S/C12H12INO/c1-8(2)14-7-10(13)12(15)9-5-3-4-6-11(9)14/h3-8H,1-2H3

InChI Key

BMRFGMPRAFFDST-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=O)C2=CC=CC=C21)I

Origin of Product

United States

Mechanistic Investigations of 3 Iodo 1 Isopropylquinolin 4 1h One Formation and Functionalization

Reaction Pathway Elucidation of Key Synthetic Transformations

The formation of 3-Iodo-1-isopropylquinolin-4(1H)-one involves two primary stages: the construction of the 1-isopropylquinolin-4(1H)-one core and the subsequent regioselective iodination at the C3 position. The mechanisms governing these steps are crucial for controlling the synthesis.

The direct C-H iodination of the quinolin-4-one ring is a key step, and its high regioselectivity for the C3 position can be explained by several plausible mechanisms. rsc.orgrsc.org The two predominant proposed pathways are a radical-based mechanism and an electrophilic substitution mechanism.

Radical-Based Iodination: One proposed pathway involves the in-situ generation of an iodine radical (I•). rsc.org This process can be initiated by a radical initiator like potassium persulfate (K₂S₂O₈). The mechanism is thought to proceed as follows:

Initiation: The initiator generates sulfate (B86663) radicals, which then oxidize iodide ions (from a source like NaI) to form iodine radicals.

Propagation: The iodine radical abstracts a hydrogen atom from the C3 position of the 1-isopropylquinolin-4(1H)-one. This position is favored due to the electronic influence of the carbonyl and amino groups, which stabilize the resulting radical intermediate.

Termination: The quinolone radical intermediate reacts with molecular iodine (I₂) or another iodine radical to form the final C-I bond, yielding this compound. rsc.orgrsc.org

Electrophilic Iodination: An alternative mechanism involves an electrophilic attack on the electron-rich enaminone system of the quinolin-4-one. acs.org This pathway is often promoted by hypervalent iodine(III) reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), in the presence of an iodide source (e.g., KI).

Activator Formation: The hypervalent iodine(III) reagent reacts with the iodide salt to form a highly electrophilic iodine species, potentially a hypoiodite (B1233010) salt. acs.org

Electrophilic Attack: The C3 carbon of the quinolin-4-one, being the most nucleophilic position of the β-enaminone system, attacks the electrophilic iodine species. This forms a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or sigma complex. acs.org

Rearomatization: A base present in the reaction medium removes the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the C3-iodinated product. acs.org

The quinolin-4-one core is typically assembled via cyclization reactions. The Friedländer annulation is a classic and effective method, while modern domino reactions offer high efficiency in a single pot.

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl ketone (or aldehyde) with a compound containing an α-methylene group adjacent to a carbonyl. youtube.com For the synthesis of the 1-isopropylquinolin-4(1H)-one precursor, this would involve a reaction between a 2-aminoaryl ketone and a β-ketoester or a similar methylene-activated compound. The mechanism, which can be catalyzed by acid or base, generally proceeds through these key steps: youtube.com

Initial Condensation: Formation of an enamine or enolate from one reactant, followed by its addition to the carbonyl group of the other reactant.

Dehydration: Loss of a water molecule to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: An intramolecular aldol-type condensation occurs, where an enolate attacks the imine or a related carbonyl group, leading to the formation of the six-membered heterocyclic ring.

Aromatization: A final dehydration step results in the formation of the stable, aromatic quinolin-4-one ring system.

Domino Reactions: Modern synthetic strategies often employ domino (or cascade) reactions to build complex molecules like quinolin-4-ones from simple starting materials in one pot. mdpi.com An example is a palladium-catalyzed Sonogashira carbonylation followed by cyclization. This process involves:

Carbonylative Coupling: A 2-iodoaniline (B362364) derivative undergoes a palladium-catalyzed coupling with a terminal alkyne and carbon monoxide to form an alkynyl ketone intermediate. mdpi.com

Intramolecular Cyclization: The newly formed intermediate undergoes a 6-endo-dig cyclization, where the amino group attacks the alkyne, to furnish the quinolin-4-one scaffold. mdpi.com

The stability and structure of intermediates and transition states dictate the reaction pathway and final product distribution.

Halogenation Intermediates: In the radical iodination pathway, a key species is the quinolinone radical intermediate at the C3 position. rsc.org For the electrophilic pathway, a cationic Wheland intermediate is formed, where the positive charge is delocalized across the π-system. acs.org In reactions using hypervalent iodine, an iodonium intermediate is also a critical species. acs.org

Annulation Intermediates: During Friedländer synthesis, key intermediates include the initial aldol/Mannich-type adduct , the subsequent imine (Schiff base) , and the cyclized keto-alcohol before the final dehydration. wikipedia.org

Transition States: A transition state is the highest potential energy point along a reaction coordinate for a single mechanistic step. youtube.com For instance, in the C-H abstraction step of the radical iodination, the transition state involves the partial breaking of the C-H bond and partial formation of the H-I bond. In electrophilic substitution, the transition state leading to the Wheland intermediate is highly ordered. Analyzing the energy of these transition states, often through computational chemistry, helps explain the observed regioselectivity and reaction rates. illinois.edu

Role of Catalysts and Reagents in Stereochemical and Regiochemical Control

The choice of catalysts and reagents is critical for directing the functionalization of the quinolin-4-one core, particularly for achieving the desired C3-iodination with high selectivity and yield. nih.govmdpi.com The N-isopropyl group, while not directly participating in the reaction electronically in the same way as a directing group on the benzene (B151609) ring, influences the solubility and properties of the substrate.

Regiochemical control in the halogenation of 4-quinolones is primarily dictated by the electronic nature of the heterocyclic ring and the reaction mechanism (radical vs. electrophilic). The enaminone system strongly directs electrophiles and radicals to the C3 position. rsc.orgacs.org

The table below summarizes findings from a study on the C3-regioselective halogenation of 2-phenyl-4-quinolone, a close analogue, demonstrating how the choice of reagents influences the reaction outcome. acs.org

Halogen Source (KX)PromoterSolventTime (h)Yield of C3-Halogenated Product (%)
KIPIFADCM0.594
KBrPIFADCM0.596
KClPIFADCM1.588
KSCNPIFADMSO0.592
KSeCNPIFADMSO0.585

Table 1. Effect of Reagents on C3-Functionalization of 2-Phenyl-4-quinolone. Data sourced from Oble, et al. acs.org

As shown, hypervalent iodine reagents like PIFA are highly effective promoters for C3-functionalization, working with various potassium salts to install iodo, bromo, chloro, and other groups with excellent yields and short reaction times. acs.org Transition metal catalysts, such as those based on rhodium or palladium, are also widely used to control regioselectivity in quinoline (B57606) functionalization, although often directing to other positions like C2 or C8 depending on the presence of a directing group. nih.govmdpi.com For C3-iodination, however, metal-free radical or electrophilic methods are highly effective. rsc.orgacs.org

Kinetic and Thermodynamic Considerations in Reaction Design and Optimization

The principles of kinetic and thermodynamic control are fundamental to optimizing the synthesis of this compound. illinois.edu

Thermodynamic Control: Reactions under thermodynamic control favor the formation of the most stable product. The C3-iodinated quinolinone is generally the most thermodynamically stable regioisomer due to the electronic stabilization afforded by the conjugated enaminone system. Reactions run at higher temperatures for longer durations often operate under thermodynamic control, allowing less stable intermediates or initial products to revert and form the most stable outcome.

Kinetic Control: Reactions under kinetic control yield the product that is formed fastest, meaning the product of the reaction pathway with the lowest activation energy. mdpi.com In many C-H functionalization reactions, the kinetic and thermodynamic products are the same, which simplifies the synthesis. acs.org However, by carefully selecting reagents and lowering the reaction temperature, it is sometimes possible to isolate a kinetically favored product. For the iodination of 1-isopropylquinolin-4(1H)-one, the high C3 selectivity observed under various mild conditions suggests that both kinetic and thermodynamic factors favor this isomer. acs.org

Reaction design and optimization involve manipulating variables to favor the desired pathway. For example:

Temperature: Lowering the temperature can increase selectivity by favoring the pathway with the lowest activation energy barrier (kinetic control).

Catalyst/Reagent Choice: As discussed, the reagent choice can fundamentally change the reaction mechanism (e.g., radical vs. electrophilic), thereby altering the kinetic and thermodynamic landscape of the reaction. rsc.orgacs.org

Computational Modeling: Modern approaches increasingly use computational models to predict reaction outcomes by calculating the energies of intermediates and transition states. illinois.edu These theoretical studies can provide insight into the kinetic and thermodynamic driving forces, helping to rationalize observed selectivities and guide the design of more efficient syntheses.

Reactivity and Advanced Derivatization Strategies of 3 Iodo 1 Isopropylquinolin 4 1h One

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Iodo Position

The carbon-iodine bond at the C3 position is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov The high reactivity of the iodide leaving group allows for selective functionalization at this position, even in the presence of other, less reactive halogens (e.g., bromine or chlorine) on the quinolone ring. researchgate.netnih.gov This chemoselectivity enables the sequential introduction of diverse molecular fragments, providing a powerful tool for building molecular complexity. researchgate.net

The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds between the C3 position of the quinolone and various aryl or heteroaryl groups. This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base, and an organoboron reagent (e.g., a boronic acid or ester). nih.govmdpi.com Research has demonstrated the successful and regioselective Suzuki-Miyaura coupling at the C3-iodo position of quinolone scaffolds. researchgate.net This transformation proceeds under relatively mild conditions and exhibits broad functional group tolerance, making it ideal for the synthesis of diverse libraries of 3-aryl- and 3-heteroaryl-1-isopropylquinolin-4(1H)-ones. researchgate.netacs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is illustrative and based on typical Suzuki-Miyaura conditions reported for similar substrates.

Aryl/Heteroaryl Boronic Acid Catalyst System Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 3-Phenyl-1-isopropylquinolin-4(1H)-one
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane 1-Isopropyl-3-(4-methoxyphenyl)quinolin-4(1H)-one
Thiophen-2-ylboronic acid Pd/C Na₂CO₃ DME/H₂O 1-Isopropyl-3-(thiophen-2-yl)quinolin-4(1H)-one
Pyridin-3-ylboronic acid Pd₂(dba)₃ / XPhos Cs₂CO₃ t-Amyl alcohol 1-Isopropyl-3-(pyridin-3-yl)quinolin-4(1H)-one

The Sonogashira coupling enables the introduction of alkyne moieties at the C3 position, creating 3-alkynyl-1-isopropylquinolin-4(1H)-ones. These products are valuable intermediates for further transformations or as final compounds in material science applications. ias.ac.in The reaction employs a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, which often serves as the solvent. researchgate.netnih.gov The greater reactivity of the C-I bond compared to C-Br or C-Cl ensures high regioselectivity for the C3 position. ias.ac.inunl.edu When the nitrogen of the quinolone is substituted with an alkyl group like isopropyl, the 3-alkynyl quinolone products are readily isolated. acs.org

Table 2: Examples of Sonogashira Coupling Reactions This table is illustrative and based on typical Sonogashira conditions reported for similar substrates.

Terminal Alkyne Catalyst System Base Solvent Product
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 1-Isopropyl-3-(phenylethynyl)quinolin-4(1H)-one
Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Diisopropylamine DMF 1-Isopropyl-3-((trimethylsilyl)ethynyl)quinolin-4(1H)-one
1-Hexyne Pd(OAc)₂ / Xantphos / CuI Cs₂CO₃ Dioxane 3-(Hex-1-yn-1-yl)-1-isopropylquinolin-4(1H)-one
Propargyl alcohol PdCl₂(dppf) / CuI Et₂NH Acetonitrile 3-(3-Hydroxyprop-1-yn-1-yl)-1-isopropylquinolin-4(1H)-one

Carbonylative coupling reactions introduce a carbonyl group (C=O) at the C3 position, sourced from carbon monoxide (CO) gas or a CO surrogate. mdpi.com Aminocarbonylation, a specific type of this reaction, involves the coupling of the aryl iodide, carbon monoxide, and an amine to form an amide linkage. researchgate.netorganic-chemistry.org This reaction provides a direct route to 1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamides. researchgate.net The process is catalyzed by palladium complexes and can be carried out under various conditions, with modern methods utilizing CO-releasing molecules like molybdenum hexacarbonyl or even chloroform (B151607) to avoid handling toxic CO gas. organic-chemistry.orgacs.org These reactions are highly valuable for synthesizing compounds with potential biological activity, as the amide bond is a key feature in many pharmaceuticals.

Table 3: Examples of Aminocarbonylation Reactions This table is illustrative and based on typical aminocarbonylation conditions for aryl iodides.

Amine Catalyst System CO Source Base Product
Diethylamine Pd(OAc)₂ / PPh₃ CO gas (1 atm) Et₃N N,N-Diethyl-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Benzylamine PdCl₂(dppf) Mo(CO)₆ DBU N-Benzyl-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Morpholine Pd(TFA)₂ / Xantphos CO gas (1 atm) K₂CO₃ (1-Isopropyl-4-oxo-1,4-dihydroquinolin-3-yl)(morpholino)methanone
Glycine methyl ester Pd(OAc)₂ / dppf Chloroform K₂CO₃ Methyl 2-((1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carbonyl)amino)acetate

C-H Functionalization Strategies at Unsubstituted Quinolone Positions (e.g., C6, C8)

After the highly reactive C3-iodo position has been functionalized, further derivatization can be achieved through C-H functionalization at other positions on the quinolone core. This modern synthetic strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex molecules. nih.govbeilstein-journals.org For the quinoline (B57606) scaffold, transition-metal catalysis can direct the selective activation of specific C-H bonds, most commonly at the C2, C8, and to a lesser extent, the C6 positions. nih.gov For a 3-substituted-1-isopropylquinolin-4(1H)-one, the C8 position is a particularly attractive target for late-stage functionalization, allowing for the introduction of aryl, alkyl, or other functional groups that can significantly modulate the molecule's properties.

Transformations Involving the Carbonyl Group and N1-Substituent

The carbonyl group at C4 and the N1-isopropyl substituent are fundamental to the identity of the quinolone scaffold and offer additional sites for chemical modification. The C4-keto group is essential for the characteristic biological activities of many quinolones. researchgate.net Transformations at this position can lead to novel heterocyclic systems. For instance, the carbonyl can be converted to a thiocarbonyl (thione) using reagents like phosphorus pentasulfide or Lawesson's reagent, a transformation demonstrated on similar quinolone systems. mdpi.com Reductive coupling reactions at the C4-carbonyl have also been reported, leading to 4-substituted quinolines. acs.org Standard reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) is also a feasible transformation. youtube.com

The N1-substituent plays a critical role in tuning the pharmacokinetic and pharmacodynamic properties of quinolone-based drugs. nih.gov For example, the substitution of an N1-ethyl group with a cyclopropyl (B3062369) group in the fluoroquinolone series dramatically enhances antibacterial activity. mdpi.com Therefore, modifying the N1-isopropyl group is a key strategy for analog design.

Selective Functionalization of the Isopropyl Group for Analog Design

Selectively modifying the N1-isopropyl group without altering the rest of the complex quinolone structure presents a significant chemical challenge. Direct C(sp³)–H functionalization of an isopropyl group is difficult to achieve with high selectivity. rsc.org Metabolic studies of drugs often show that alkyl groups, such as isopropyl, are sites of oxidative metabolism, which can be a liability. acs.org Medicinal chemists often address this by replacing the isopropyl group entirely with other substituents (e.g., cyclopropyl, tert-butyl, or small rings like oxetane) during the initial synthesis rather than through late-stage functionalization. mdpi.comacs.org

However, advances in C-H activation chemistry are beginning to provide tools for such challenging transformations. For example, iridium-based catalysts have been shown to selectively activate the ortho C-H bond of an aromatic ring directed by an adjacent isopropyl group, although this does not functionalize the isopropyl group itself. acs.orgnih.gov The development of methods to selectively functionalize the C-H bonds within the N-isopropyl group remains a frontier in synthetic chemistry, with potential routes including enzymatic or microbial transformations which can achieve high regio- and stereoselectivity. nih.gov Success in this area would provide a powerful method for fine-tuning the properties of lead compounds in drug discovery.

Spectroscopic and Structural Characterization of 3 Iodo 1 Isopropylquinolin 4 1h One and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques) for Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 3-Iodo-1-isopropylquinolin-4(1H)-one, ¹H and ¹³C NMR spectra provide definitive information on the number and connectivity of atoms, while 2D NMR techniques confirm the assignments and offer insights into spatial relationships.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, distinct signals are expected for the protons of the quinolinone core and the N-isopropyl substituent. The aromatic protons on the benzo-fused ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. tsijournals.com The proton at the C5 position is often the most deshielded due to the anisotropic effect of the C4-carbonyl group. The singlet for the C2-H proton is notably absent, confirming the substitution at the C3 position. The isopropyl group gives rise to a characteristic septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃), with the methine proton being significantly deshielded by the adjacent nitrogen atom. chemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound is expected to show 12 distinct signals. The carbonyl carbon (C4) is the most deshielded, appearing at a characteristic chemical shift of around δ 175-180 ppm. The C3 carbon, directly bonded to the highly electronegative iodine atom, would appear at a significantly shielded position (around δ 90-95 ppm) due to the heavy atom effect. mdpi.com The carbons of the N-isopropyl group would appear in the upfield region, with the methine carbon around δ 45-50 ppm and the methyl carbons around δ 20-25 ppm. rsc.org

2D NMR Techniques

To confirm the assignments from 1D NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons, confirming the connectivity within the aromatic spin system and the coupling between the isopropyl methine and methyl protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the known proton assignments. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the isopropyl methine proton to the quinolinone carbons C2 and C4a, and the aromatic protons to their neighboring carbons, which would definitively piece together the entire molecular framework. hmdb.ca

Interactive Data Table: Predicted NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Atom No. δ (ppm)
H-28.45
H-58.25
H-67.50
H-77.80
H-87.65
H-9 (CH)4.80
H-10 (CH₃)1.60

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (Molecular Formula: C₁₂H₁₂INO), HRMS would confirm its elemental composition by matching the experimentally determined exact mass with the theoretically calculated mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk Under electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) undergoes characteristic fragmentation. libretexts.org Key fragmentation pathways for quinolinones often involve the loss of small, stable molecules or radicals. libretexts.org For the title compound, expected fragmentations include:

Loss of the isopropyl group: A primary fragmentation would be the cleavage of the N-isopropyl group, leading to the loss of a propylene (B89431) radical (•C₃H₆) or a neutral propene molecule, resulting in an ion corresponding to 3-iodoquinolin-4(1H)-one.

Loss of iodine: Cleavage of the C-I bond would result in the loss of an iodine radical (•I), leading to a fragment ion at m/z corresponding to [M-I]⁺. nih.gov

Loss of CO: As is common for carbonyl-containing compounds, the loss of a neutral carbon monoxide molecule from the quinolinone ring is a plausible fragmentation step. chemguide.co.uk

Retro-Diels-Alder (RDA) reaction: The quinolinone ring system can undergo an RDA fragmentation, leading to the cleavage of the heterocyclic ring.

Interactive Data Table: Predicted HRMS Fragmentation Data for C₁₂H₁₂INO

m/z (Predicted) Formula of Fragment Loss Proposed Structure
313.9964[C₁₂H₁₂INO]⁺-Molecular Ion
270.9753[C₉H₆INO]⁺•C₃H₆3-Iodoquinolin-4(1H)-one cation
186.0555[C₁₂H₁₂NO]⁺•I1-Isopropylquinolin-4(1H)-one cation
158.0606[C₁₁H₁₂N]⁺•I, COFragment after loss of I and CO
144.0450[C₉H₆NO]⁺•I, •C₃H₆4-Hydroxyquinoline radical cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra serve as a molecular "fingerprint" and allow for the identification of key functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinolinone amide, typically found in the range of 1640-1680 cm⁻¹. researchgate.netias.ac.in Other characteristic absorptions would include:

C=C stretching: Vibrations from the aromatic and heterocyclic rings, appearing in the 1500-1620 cm⁻¹ region. researchgate.net

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the isopropyl group just below 3000 cm⁻¹.

C-N stretching: The C-N bond vibration of the tertiary amide, typically observed around 1350-1400 cm⁻¹.

C-I stretching: The vibration for the carbon-iodine bond, which is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.

Raman Spectroscopy

Interactive Data Table: Predicted Vibrational Spectroscopy Data

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
Aromatic C-H Stretch3050-3150IR/RamanMedium
Aliphatic C-H Stretch2850-2980IR/RamanStrong
C=O Stretch (Amide)1650-1670IRStrong
C=C Stretch (Aromatic)1500-1620IR/RamanStrong-Medium
C-N Stretch1350-1400IRMedium
C-I Stretch500-600IR/RamanMedium-Weak

X-ray Crystallography for Solid-State Structure Determination and Elucidation of Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. chemmethod.com While a crystal structure for the specific title compound is not publicly available, analysis of related quinoline (B57606) and isoquinoline (B145761) derivatives allows for predictions of its solid-state characteristics. mdpi.comeurjchem.com

A crystal structure of this compound would unambiguously confirm the connectivity and stereochemistry. It is expected that the quinolinone ring system will be largely planar. The crystal packing would likely be governed by a combination of intermolecular forces. Due to the planarity of the quinolinone core, π-π stacking interactions between adjacent molecules are highly probable, often leading to "head-to-tail" or "head-to-head" stacking motifs in the crystal lattice. researchgate.net Additionally, weaker C-H···O hydrogen bonds involving the carbonyl oxygen and protons from the isopropyl group or the aromatic ring could play a significant role in stabilizing the three-dimensional crystal structure. chemmethod.com The bulky iodine and isopropyl substituents will significantly influence the packing arrangement, potentially leading to a non-centrosymmetric space group.

Computational and Theoretical Studies of 3 Iodo 1 Isopropylquinolin 4 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of quinoline (B57606) derivatives. scirp.org For 3-Iodo-1-isopropylquinolin-4(1H)-one, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine its fundamental properties. scirp.orgresearchgate.net

Electronic Structure and Reactivity Descriptors: The electronic character of the molecule is elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity. A lower HOMO-LUMO energy gap suggests higher reactivity. scirp.org Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from these energies to quantify the molecule's chemical behavior. nih.gov Natural Bond Orbital (NBO) analysis is also employed to understand charge distribution, intramolecular charge transfer, and the stability arising from hyperconjugative interactions. nih.govresearchgate.net

Molecular Geometry: DFT calculations provide an optimized molecular structure, predicting bond lengths, bond angles, and dihedral angles in the gas phase or in solution using models like the Polarizable Continuum Model (PCM). nih.gov These theoretical parameters can be benchmarked against experimental data, for instance from X-ray crystallography, to validate the chosen computational method. researchgate.net For the title compound, key parameters would include the C-I, C=O, and C-N bond lengths, as well as the geometry of the isopropyl group relative to the quinolinone ring.

Energetics: The total energy, enthalpy, and Gibbs free energy of the molecule can be computed, providing insights into its thermodynamic stability. nih.gov These calculations are crucial for comparing the relative stabilities of different conformers or isomers.

Below is an illustrative table of the types of data obtained from DFT calculations for a quinoline derivative, which would be similarly generated for this compound.

ParameterCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
Energy Gap (ΔE)4.7 eV
Dipole Moment3.2 D
C3-I Bond Length2.10 Å
C4=O Bond Length1.23 Å
N1-C(isopropyl) Bond Length1.48 Å

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is instrumental in mapping the pathways of chemical reactions involving this compound. By locating transition states (TS) and calculating their energies, reaction mechanisms can be elucidated and reaction rates can be predicted. nih.gov

For instance, in reactions such as nucleophilic substitution at the C3 position, DFT can be used to model the approach of a nucleophile, the formation of an intermediate or transition state, and the departure of the iodide leaving group. The energy profile for such a reaction would be mapped by calculating the energies of the reactants, transition state(s), and products. The activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of the reaction. nih.gov These calculations can be performed in the gas phase and in various solvents to understand the effect of the medium on the reaction pathway and energetics. nih.gov

An example of a reaction coordinate diagram that could be computationally generated is shown below.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0
Transition State+15
Product (C3-substituted product + Iodide)-10

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) and Conformational Analysis

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental spectra for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov Theoretical chemical shifts are typically calculated relative to a standard (e.g., tetramethylsilane) and can be invaluable in assigning experimental spectra, especially for complex structures. nih.gov Discrepancies between calculated and experimental shifts can sometimes indicate the presence of specific intermolecular interactions or conformational equilibria in solution. nih.gov

Conformational Analysis: The isopropyl group attached to the nitrogen atom of this compound can rotate, leading to different conformers. Computational methods can be used to explore the potential energy surface associated with this rotation. researchgate.net By calculating the relative energies of different rotational isomers (rotamers), the most stable conformation(s) can be identified. nih.gov The results of such an analysis can help to explain the observed spectroscopic features and reactivity of the compound.

Below is a table illustrating the type of comparison between experimental and calculated ¹H NMR chemical shifts.

ProtonExperimental δ (ppm)Calculated δ (ppm)
H-28.108.05
H-57.807.75
H-67.457.40
H-77.657.60
H-87.957.90
CH (isopropyl)5.205.15
CH₃ (isopropyl)1.601.55

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

While static DFT calculations provide information on equilibrium structures and energies, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space and the study of how the molecule interacts with its environment (e.g., solvent molecules). nih.gov

For a molecule like this compound, MD simulations could be used to:

Investigate the flexibility of the quinolinone ring system.

Explore the full range of conformations accessible through the rotation of the isopropyl group and analyze the timescale of these motions. nih.gov

Simulate the molecule's interactions with solvent molecules, providing a more realistic model of its behavior in solution.

Study the dynamics of its association with other molecules, which could be relevant for understanding its behavior in various chemical transformations.

Future Research Directions and Emerging Synthetic Prospects for 3 Iodo 1 Isopropylquinolin 4 1h One Chemistry

Development of Novel and Highly Efficient Synthetic Pathways for the Compound and its Analogs

The synthesis of 3-iodo-1-isopropylquinolin-4(1H)-one and its analogs is an area ripe for innovation. While classical methods for the synthesis of quinolinones, such as the Conrad-Limpach or Knorr syntheses, provide foundational routes, future efforts will likely focus on more efficient, sustainable, and versatile methodologies.

A promising approach involves a domino reaction sequence starting from readily available precursors. mdpi.com For instance, a proposed pathway could involve the condensation of N-isopropylaniline with a suitable β-ketoester, followed by a thermal or acid-catalyzed cyclization to form the 1-isopropylquinolin-4(1H)-one core. Subsequent regioselective iodination at the C3 position would yield the target compound. The development of catalysts that can promote these transformations in a one-pot fashion would significantly enhance the efficiency of this process.

Furthermore, transition-metal-catalyzed methods are emerging as powerful tools for the construction of such heterocyclic systems. mdpi.com A potential route could involve a palladium-catalyzed carbonylative Sonogashira coupling-cyclization of an appropriately substituted 2-iodoaniline (B362364) with a terminal alkyne, which would directly install the quinolinone core. mdpi.com The isopropyl group could be introduced prior to or after the cyclization.

Future research should also focus on the use of greener solvents and energy sources, such as microwave irradiation or mechanochemistry, to reduce the environmental impact of the synthesis. The development of solid-phase synthesis strategies would also be beneficial for creating libraries of related analogs for high-throughput screening. mdpi.com

Table 1: Potential Synthetic Pathways for this compound

Reaction Type Starting Materials Key Reagents/Catalysts Potential Advantages
Domino ReactionN-isopropylaniline, β-ketoester, Iodine sourceAcid or base catalystHigh atom economy, reduced workup
Transition-Metal Catalysis2-iodo-N-isopropylaniline, Terminal alkyne, COPalladium catalyst, BaseHigh functional group tolerance, modularity
Modified Niementowski ReactionN-isopropylanthranilic acid derivative, KetoneStrong base (e.g., LDA)Access to substituted analogs mdpi.com

Exploration of New Reactivity Modes and Selective Functionalizations at Diverse Positions

The iodine atom at the C3 position of this compound is a key functional group that enables a wide range of subsequent transformations, primarily through transition-metal-catalyzed cross-coupling reactions.

The Heck reaction, for example, allows for the introduction of styryl and other vinyl groups at the C3 position. researchgate.net This reaction typically employs a palladium catalyst and a base to couple the iodoquinolinone with an alkene. researchgate.net Similarly, the Suzuki-Miyaura coupling provides a route to 3-aryl or 3-heteroaryl substituted quinolinones by reacting the starting material with a boronic acid or its ester. researchgate.net The Sonogashira coupling, on the other hand, facilitates the introduction of alkynyl moieties, which are valuable for further derivatization. researchgate.net

Future research in this area should aim to expand the scope of these cross-coupling reactions to include a wider range of coupling partners, such as those bearing sensitive functional groups. The development of more active and robust catalysts, including those based on earth-abundant metals, is also a critical goal. nih.gov

Beyond the C3 position, selective functionalization of other positions on the quinolinone ring represents a significant challenge and an opportunity for future exploration. Directed ortho-metalation (DoM) strategies could potentially be employed to introduce substituents at the C5 or C8 positions of the benzo-fused ring. Furthermore, exploring the reactivity of the carbonyl group and the N-isopropyl substituent will open up new avenues for creating molecular diversity.

Table 2: Key Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Typical Catalyst Product Type
Heck ReactionAlkenesPd(OAc)₂, PPh₃3-Vinylquinolinones researchgate.net
Suzuki-Miyaura CouplingBoronic acids/estersPd(PPh₃)₄, Base3-Aryl/Heteroarylquinolinones researchgate.net
Sonogashira CouplingTerminal alkynesPdCl₂(PPh₃)₂, CuI, Base3-Alkynylquinolinones researchgate.net
Buchwald-Hartwig AminationAminesPalladium catalyst, Ligand3-Aminoquinolinones
Stille CouplingOrganostannanesPalladium catalyst3-Alkyl/Arylquinolinones

Application as a Key Intermediate in the Synthesis of Complex Chemical Architectures and Advanced Materials

The ability to introduce a wide variety of substituents onto the this compound scaffold makes it a valuable building block for the synthesis of more complex molecules and advanced materials.

In medicinal chemistry, the quinolinone core is a "privileged structure" found in numerous bioactive compounds. mdpi.commdpi.com By using this compound as a starting point, medicinal chemists can rapidly generate libraries of novel compounds for drug discovery programs. For instance, the introduction of specific pharmacophores at the C3 position could lead to the development of new anticancer, antibacterial, or antiviral agents. mdpi.comnih.gov

In the field of materials science, quinoline (B57606) derivatives are known for their fluorescent properties. mdpi.comnih.gov The modular nature of the synthesis starting from this compound allows for the fine-tuning of the photophysical properties of the resulting molecules. nih.gov This could lead to the development of novel fluorescent probes for bioimaging, chemosensors for detecting specific analytes, or organic light-emitting diodes (OLEDs) for display technologies. The extended π-systems that can be created through cross-coupling reactions are particularly interesting in this regard.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Library Generation

To fully realize the potential of this compound as a versatile building block, its synthesis and derivatization must be amenable to scalable and automated processes. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for continuous production. africacommons.netresearchgate.net

The synthesis of quinolinones has been successfully demonstrated in flow reactors, often involving telescoped reaction sequences where intermediates are not isolated. africacommons.netrsc.org A future research direction would be to develop a continuous flow process for the synthesis of this compound, potentially starting from basic building blocks. This would enable the on-demand production of this key intermediate in a safe and efficient manner.

Furthermore, the integration of flow chemistry with automated synthesis platforms can facilitate the rapid generation of compound libraries based on the this compound scaffold. nih.gov By using robotic liquid handlers to dispense different coupling partners into a flow reactor system, a large and diverse set of derivatives can be synthesized in a high-throughput fashion. This approach would be invaluable for accelerating the discovery of new bioactive molecules and functional materials.

The development of in-line purification and analysis techniques would further enhance the efficiency of these automated platforms, allowing for a seamless workflow from synthesis to screening. nih.gov

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